N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a thiadiazole ring, and a carboxamide group, which collectively contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide typically involves multi-step chemical processes. One common synthetic route includes the formation of the benzodioxole moiety followed by the introduction of the thiadiazole ring and the carboxamide group. Key reagents and conditions often used in these reactions include:
Palladium-catalyzed C-N cross-coupling reactions: These are employed to form the benzodioxole structure.
Oxidation and reduction reactions: These are used to introduce and modify functional groups.
Amidation reactions: These are crucial for forming the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzodioxole moiety or the thiadiazole ring.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium catalysts: For cross-coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Inducing oxidative stress: Leading to cell death in certain biological contexts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide include:
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole moiety and is used in anticancer research.
Uniqueness
The uniqueness of this compound lies in its combination of the benzodioxole and thiadiazole rings with a carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H9N3O3S |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H9N3O3S/c15-11(8-5-18-14-13-8)12-4-7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,12,15) |
InChI Key |
USZVXZGONCVVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.